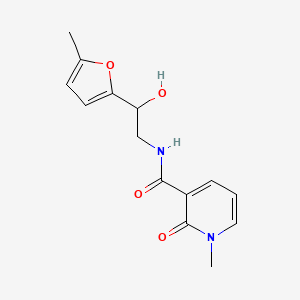

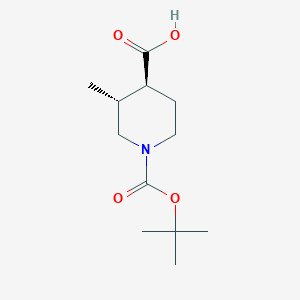

4-(CBZ-Amino)-3-nitrophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester” is similar to the one you’re asking about . It has a CAS Number of 1218791-14-0 and a linear formula of C20H23BFNO4 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-3-fluorophenylboronic acid, pinacol ester” is represented by the InChI code: 1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-17(16(22)12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) .科学的研究の応用

Multifunctional Electrode Surfaces

Research demonstrates the use of phenylboronic acid pinacol ester (PBA-PE) diazonium salts for creating multifunctional thin film surfaces on gold electrodes. These surfaces are capable of immobilizing diverse molecules, such as platinum nanoparticles (PtNPs) and yeast cells, through consecutive electrochemical reductions. This method involves the chemical deprotection of pinacol ester followed by the electroreduction of nitro to amino groups, allowing for the development of electrochemical and/or optical platforms for cell studies, genomic and proteomic analysis, and biosensing (Harper et al., 2009).

Phosphorescence from Arylboronic Esters

A surprising discovery related to simple arylboronic esters, like phenylboronic acid pinacol ester, revealed that they exhibit phosphorescence in the solid state at room temperature without requiring heavy atoms or carbonyl groups. This characteristic challenges the general notion about phosphorescent organic molecules and suggests potential applications in developing new materials for optical devices (Shoji et al., 2017).

Organic Synthesis and Cross-Coupling Reactions

The utility of arylboronic acid pinacol esters in organic synthesis is highlighted by their application in various cross-coupling reactions. For example, nosyl-protected diarylmethylamines have been successfully coupled with arylboronic acid pinacol esters in an enantioselective manner, employing chiral mono-N-protected amino acid (MPAA) ligands as promoters. This showcases the role of these esters in facilitating the synthesis of complex organic molecules with high enantioselectivity (Laforteza et al., 2015).

Asymmetric Synthesis

The asymmetric synthesis of α-amino boronate esters, involving the addition of bis(pinacolato)diboron to N-tert-butanesulfinyl aldimines, exemplifies the strategic use of pinacol esters in the synthesis of pharmacologically relevant compounds. This method was notably applied in the efficient synthesis of bortezomib, highlighting the significance of pinacol esters in drug development and synthesis (Beenen et al., 2008).

特性

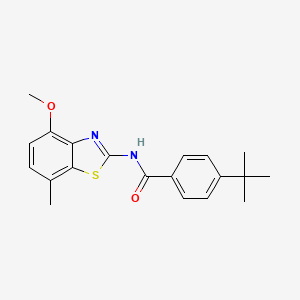

IUPAC Name |

benzyl N-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O6/c1-19(2)20(3,4)29-21(28-19)15-10-11-16(17(12-15)23(25)26)22-18(24)27-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZRDYQMJOOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)